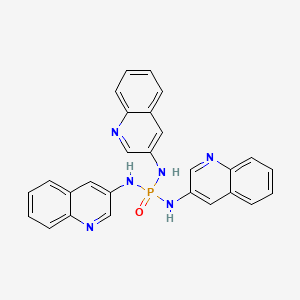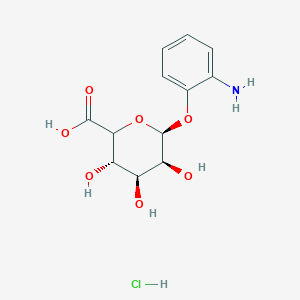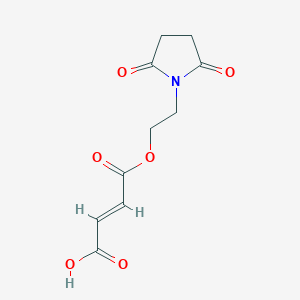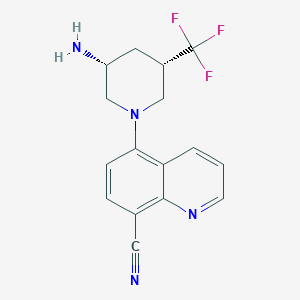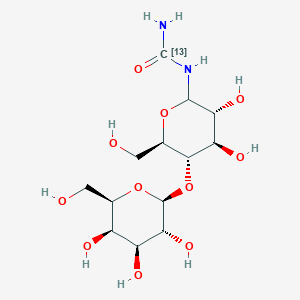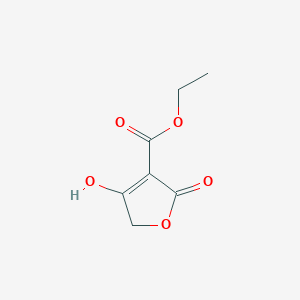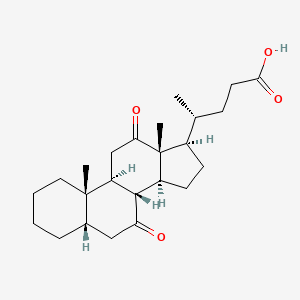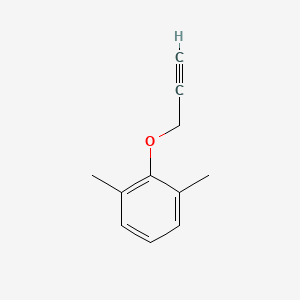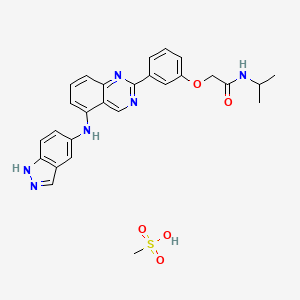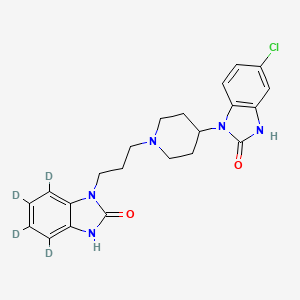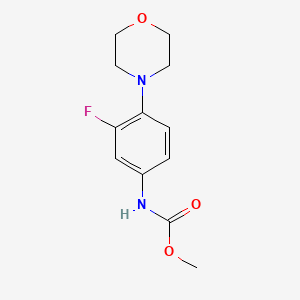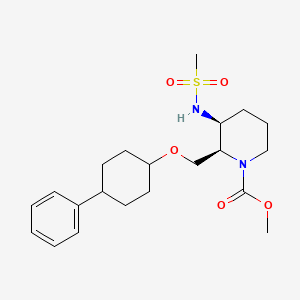
Danavorexton
描述
达那伏瑞酮,也称为其开发代码名称 TAK-925,是一种选择性食欲素 2 受体激动剂。它是一种小分子化合物,以静脉注射的方式给药。 在临床试验中,达那伏瑞酮已被发现以剂量依赖的方式产生与莫达非尼相似的觉醒程度 。 目前,它正在开发中,用于治疗嗜睡症、特发性嗜睡症和睡眠呼吸暂停 .
准备方法
达那伏瑞酮的合成涉及多个步骤,从制备核心哌啶结构开始。合成路线通常包括:
哌啶核心形成: 通过一系列反应,包括适当前体的环化反应,合成哌啶核心。
官能化: 然后用各种取代基对核心结构进行官能化,包括甲磺酰胺基团和苯环己基基团。
最终组装: 最后一步涉及用甲醇对哌啶核心进行酯化,形成甲酯.
达那伏瑞酮的工业生产方法可能涉及类似的合成路线,但针对大规模生产进行了优化。这包括使用高产率反应、高效纯化技术和严格的质量控制措施,以确保最终产品的纯度和一致性。
化学反应分析
达那伏瑞酮经历了几种类型的化学反应,包括:
氧化: 达那伏瑞酮可能会发生氧化反应,特别是在甲磺酰胺基团处。
还原: 还原反应可能发生在酯官能团处,将其转化为相应的醇。
这些反应中常用的试剂和条件包括高锰酸钾等氧化剂、氢化铝锂等还原剂以及用于取代反应的亲核试剂。从这些反应中形成的主要产物取决于使用的具体条件和试剂。
科学研究应用
达那伏瑞酮有几个科学研究应用,包括:
化学: 在化学领域,达那伏瑞酮被用作模型化合物,用于研究食欲素受体激动剂的行为及其与各种受体的相互作用。
生物学: 在生物学研究中,达那伏瑞酮被用来研究食欲素受体在调节睡眠-觉醒周期和其他生理过程中的作用。
医学: 在医学领域,达那伏瑞酮正在开发中,作为治疗嗜睡症、特发性嗜睡症和睡眠呼吸暂停等睡眠障碍的潜在治疗方法.
工业: 在制药行业,达那伏瑞酮作为靶向食欲素受体的新药开发的先导化合物。
作用机制
达那伏瑞酮通过选择性结合和激活食欲素 2 受体发挥作用。食欲素受体是 G 蛋白偶联受体,在调节觉醒和唤醒方面起着至关重要的作用。 通过激活这些受体,达那伏瑞酮促进觉醒,减少过度日间嗜睡 。所涉及的分子靶点和途径包括食欲素信号通路,该通路对于维持觉醒和调节睡眠-觉醒周期至关重要。
相似化合物的比较
达那伏瑞酮在食欲素受体激动剂中是独特的,因为它对食欲素 2 受体具有高度选择性,并且具有强烈的促进觉醒作用。类似的化合物包括:
菲拉伏瑞酮 (TAK-994): 另一种由于安全原因而停止开发的食欲素受体激动剂.
莫达非尼: 一种具有不同作用机制的促进觉醒的药物。
苏沃雷克斯坦: 一种用于治疗失眠的食欲素受体拮抗剂。
达那伏瑞酮的独特之处在于它选择性地激活食欲素 2 受体,这使其成为治疗睡眠障碍的有希望的候选药物,而不会出现与其他促进觉醒药物相关的副作用 .
属性
IUPAC Name |
methyl (2R,3S)-3-(methanesulfonamido)-2-[(4-phenylcyclohexyl)oxymethyl]piperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H32N2O5S/c1-27-21(24)23-14-6-9-19(22-29(2,25)26)20(23)15-28-18-12-10-17(11-13-18)16-7-4-3-5-8-16/h3-5,7-8,17-20,22H,6,9-15H2,1-2H3/t17?,18?,19-,20-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXZAJSZFFARTEI-GUMHCPJTSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)N1CCCC(C1COC2CCC(CC2)C3=CC=CC=C3)NS(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)N1CCC[C@@H]([C@@H]1COC2CCC(CC2)C3=CC=CC=C3)NS(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H32N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401336757 | |
| Record name | Danavorexton | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401336757 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
424.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2114324-48-8 | |
| Record name | Danavorexton | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2114324488 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Danavorexton | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401336757 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DANAVOREXTON | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1QMD83K4YN | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


